

# Preclinical In Vivo Vascular Permeability Assay

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

Get Quote

The **Miles Assay** is a well-established method to test vascular permeability in vivo. The protocol below, adapted from a methodological paper, can be used to assess the vascular disrupting activity of agents like **crolibulin** [1].

**Experimental Workflow:** The following diagram outlines the key steps of the Miles Assay.



[Click to download full resolution via product page](#)

## Detailed Protocol [1]

| Step             | Procedure                                                                | Key Parameters & Notes                                                        |
|------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| 1. Dye Injection | Inject 200 $\mu$ L of 0.5% <b>Evans Blue</b> dye in PBS into the lateral | Use 8-12 week old mice. Correct needle placement is confirmed by easy plunger |

| Step                           | Procedure                                                                                 | Key Parameters & Notes                                                                                           |
|--------------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
|                                | tail vein of a mouse.                                                                     | advancement. Filter-sterilize the dye solution.                                                                  |
| <b>2. Circulation</b>          | Allow the dye to circulate for <b>30 minutes</b> .                                        | During this time, the dye binds to serum albumin.                                                                |
| <b>3. Organ Collection</b>     | Sacrifice the animal and collect organs of interest (e.g., tumors).                       | Cervical dislocation is recommended to minimize impact on vascular permeability.                                 |
| <b>4. Qualitative Analysis</b> | Photograph organs for visual comparison of blue coloration.                               | Increased blue staining indicates higher vascular permeability and dye extravasation.                            |
| <b>5. Dye Extraction</b>       | Weigh tissue samples and incubate in <b>500 µL of formamide at 55°C for 24-48 hours</b> . | This extracts the Evans Blue dye that has leaked into the tissue.                                                |
| <b>6. Quantification</b>       | Centrifuge the samples and measure the absorbance of the supernatant at <b>610 nm</b> .   | Use formamide as a blank. Compare against a standard curve to calculate the amount of dye (ng) per mg of tissue. |

## Clinical Imaging Biomarkers for Vascular Disruption

In a Phase 1 clinical trial, **Dynamic Contrast-Enhanced (DCE-) MRI** and **Diffusion-Weighted (DW-) MRI** were used to assess tumor response to **crolibulin**. The following parameters are relevant biomarkers for vascular disruption [2].

### Clinical Imaging Protocol Overview [2]

| Aspect | Details | | :--- | :--- | | **Drug Administration** | **Crolibulin** was administered at **13–24 mg/m<sup>2</sup>** by 1-hour or 4-hour IV infusion, daily for 3 days, in a 21-day cycle. | | **Imaging Timepoints** | MRI was performed at **baseline** and **2–3 days post-crolibulin** administration. | | **Key Biomarkers** |

**DCE-MRI:** Assessed area-under-the-gadolinium-concentration-curve at 90s (AUC<sub>90s</sub>) and the Extended Tofts Model parameters ( $K^{\text{trans}}$ ,  $v_e$ ,  $v_p$ ).

**DW-MRI:** Measured the Apparent Diffusion Coefficient (ADC).

| | **Observed Changes** | Post-treatment changes correlated with plasma drug levels, indicating **decreased tumor perfusion** (reduced  $K^{\text{trans}}$ ,  $AUC_{90s}$ ) and **cell swelling** (increased areas of low ADC, decreased  $v_e$ ). |

## Key Considerations for Experimental Design

When using these protocols to evaluate **crolibulin** or similar VDAs, please consider the following:

- **Mechanism of Action:** **Crolibulin** is a **colchicine-binding site inhibitor** that disrupts microtubules in tumor endothelial cells, leading to vascular collapse [3] [2] [4]. This mechanistic understanding underpins the expected outcomes in the assays described above.
- **Tumor Model Selection:** The clinical study involved subjects with various **advanced solid tumors**, confirming that the target (tumor vasculature) is relevant across cancer types [2].
- **Control Groups:** Always include appropriate control groups (e.g., untreated or vehicle-treated animals/cohorts) for accurate comparison.
- **Data Analysis:** The clinical trial used **multivariable linear regression models** to correlate imaging parameters with pharmacokinetic data (plasma  $C_{\text{max}}$  and AUC), which is a robust approach for dose-response assessment [2].

I hope these detailed protocols provide a solid foundation for your research. Should you require clarification on any of these methodologies, please feel free to ask.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
2. Dose–response assessment by quantitative MRI in a ... [nature.com]
3. Molecular mechanism of crolibulin in complex with tubulin ... [sciencedirect.com]
4. Crolibulin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Preclinical In Vivo Vascular Permeability Assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548140#crolibulin-vascular-disruption-assay-protocols>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)